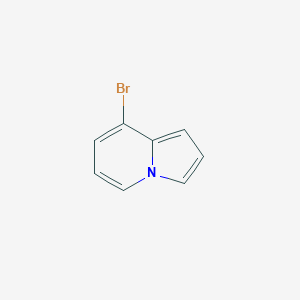

8-Bromo-indolizine

Description

Historical Context and Evolution of Indolizine (B1195054) Research

The history of indolizine chemistry dates back to 1890 when Italian chemist Angeli reported the preparation of a compound he named "pyrindole," later identified as indolizine jbclinpharm.orgjbclinpharm.org. The first synthesis of the parent indolizine was reported by Scholtz in 1912, involving the reaction of 2-methylpyridine (B31789) with acetic anhydride (B1165640) jbclinpharm.orgjbclinpharm.org. Early research focused on elucidating the structure and developing synthetic routes, though initial methods often yielded the compound in unsatisfactory yields jbclinpharm.orgjbclinpharm.org. Significant advancements in synthesis, including the Tschichibabin reaction and 1,3-dipolar cycloadditions, have since been developed, allowing for more efficient access to the indolizine core and its derivatives rsc.orgijettjournal.orgderpharmachemica.comacs.orgjbclinpharm.orgjbclinpharm.orgrsc.org. Over time, interest has shifted from primarily natural product-related indolizidines to the diverse applications of the aromatic indolizine system in areas such as optoelectronics and medicinal chemistry rsc.orgijettjournal.orgderpharmachemica.comacs.orgsemanticscholar.orgchim.it.

Significance of Bromo-substitution in Heterocyclic Frameworks

Halogen substitution, particularly with bromine, is a common strategy in heterocyclic chemistry to modulate the electronic and steric properties of a molecule, thereby influencing its reactivity and interaction with biological targets sigmaaldrich.com. The introduction of a bromine atom can significantly impact the electron distribution within the heterocyclic ring system. Bromine is an electronegative atom, exerting an inductive electron-withdrawing effect. However, it can also act as a π-donor due to the presence of lone pairs of electrons. The net effect depends on the specific position of substitution and the nature of the heterocyclic system. In the context of electrophilic aromatic substitution, a bromine substituent typically deactivates the ring but directs substitution to ortho and para positions relative to itself (though this is less straightforward in fused systems like indolizine). libretexts.org

Furthermore, the carbon-bromine bond is a valuable handle for further chemical transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), which allow for the introduction of various functional groups and the construction of more complex molecular architectures. acs.org The presence of bromine can also influence the solid-state packing of molecules through halogen bonding interactions. Studies on other brominated heterocycles, such as bromopyridines and bromoindoles, highlight the diverse effects of bromine substitution on reactivity, acidity, basicity, and biological activity. libretexts.orgresearchgate.net For instance, bromination patterns can affect the ease of electrophilic substitution in systems like quinoline, where substitution often occurs on the benzene (B151609) ring rather than the pyridine (B92270) ring. libretexts.org In pyrrole (B145914), which is electron-rich, bromination typically occurs readily. libretexts.orgmsu.edu

Overview of Research Trajectories for 8-Bromo-indolizine Derivatives

Research involving this compound primarily focuses on its role as a versatile intermediate for the synthesis of more complex indolizine derivatives with tailored properties. The bromine atom at the C8 position provides a reactive site for various coupling and substitution reactions. While the parent this compound itself may not be as extensively studied in isolation, its derivatives have shown potential in various fields.

One significant trajectory involves utilizing the C-Br bond at the C8 position for metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkyl substituents. This allows for the rapid generation of diverse libraries of 8-substituted indolizines, which can then be evaluated for desired biological or material properties. For example, studies on indolizine derivatives have explored their potential as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory agents. ijettjournal.orgderpharmachemica.comacs.orgsemanticscholar.orgchim.itresearchgate.netresearchgate.net The presence and position of halogen substituents, including bromine, on the indolizine core have been investigated in structure-activity relationship (SAR) studies to understand their impact on biological activity. researchgate.net

Another research direction involves the use of this compound derivatives in the synthesis of π-extended indolizine systems or fused ring structures through cyclization reactions. mdpi.comrsc.org The electronic properties conferred by the indolizine core, coupled with modifications introduced via substitution at positions like C8, make these compounds interesting for applications in organic electronics and as fluorescent probes. ijettjournal.orgderpharmachemica.comacs.orgmdpi.comsemanticscholar.orgchim.itrsc.org

Specific examples of this compound derivatives that have appeared in research include this compound-2-carboxylic acid and 8-bromo-2,3-dihydro-1H-indolizin-5-one. nih.gov These compounds serve as building blocks or subjects of investigation for their chemical behavior and potential applications. For instance, 8-bromo-2,3-dihydro-1H-indolizin-5-one has been explored in medicinal chemistry due to its potential biological activities, where the bromine atom is noted for enhancing reactivity and binding affinity to biological targets.

The research trajectories for this compound derivatives are thus closely linked to the broader efforts in functionalizing the indolizine scaffold to unlock its potential in diverse areas of chemistry and beyond.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-bromoindolizine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c9-7-3-1-5-10-6-2-4-8(7)10/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNXADWIXNMRBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CC=C(C2=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Bromo Indolizine and Its Derivatives

Strategies for Indolizine (B1195054) Core Formation with Bromine Introduction

The synthesis of 8-bromo-indolizine and its derivatives can be broadly categorized into methods involving the direct bromination of a pre-formed indolizine core or those that construct the indolizine ring system using brominated precursors.

Direct Bromination of Pre-formed Indolizines

Direct electrophilic substitution on the electron-rich indolizine core can lead to the introduction of bromine. However, achieving regioselectivity, particularly at the 8-position, can be challenging due to the varying electron densities across the indolizine ring system.

Regioselective bromination of indolizines is a key challenge in synthesizing specific bromoindolizine isomers. While some methods focus on bromination at other positions like C-1 or C-3, achieving selectivity at C-8 often requires careful control of reaction conditions or the presence of directing groups on the indolizine substrate. For instance, electrochemical methods have been explored for regioselective halogenation of indolizines. A regioselective electrochemical C–H sulfonylation–bromination between indolizines, sodium sulfinates, and KBr has been reported, enabling consecutive C3–H sulfonylation and C1–H bromination. rsc.orgresearchgate.net However, achieving direct and highly regioselective bromination specifically at the C-8 position of diverse indolizine substrates through simple electrophilic substitution remains an area requiring specific methodologies or substrate design.

Oxidative dehydrogenative bromination is a strategy that involves the simultaneous introduction of a bromine atom and the formation of a new double bond, often leading to aromatization of a partially saturated ring. While research has demonstrated oxidative dehydrogenative bromination in the synthesis of 1-bromoindolizines via a cascade reaction involving 1,3-dipolar cycloaddition, oxidative decarboxylation, and dehydrogenative bromination, this approach has been primarily reported for bromination at the C-1 position. acs.orgnih.gov This method typically involves copper catalysis and an oxidant like oxygen. acs.orgnih.gov The proposed mechanism involves a dehydrogenative bromination process potentially involving an indolizine radical cation intermediate that is trapped by a bromide anion. thieme-connect.com

Cyclization Reactions Incorporating Brominated Precursors

An alternative and often more regioselective approach to synthesize this compound derivatives involves constructing the indolizine core from precursors that already contain the bromine atom at the desired position.

The [3+2] cycloaddition reaction between pyridinium (B92312) ylides and electron-deficient alkynes or alkenes is a widely used method for constructing the indolizine skeleton. rsc.orgresearchgate.netresearchgate.net By employing brominated pyridinium ylides or brominated pyridine (B92270) precursors that form ylides, it is possible to introduce the bromine atom at a specific position on the resulting indolizine ring. This method often leads to indolizines substituted at the C1 and/or C3 positions, particularly when electron-withdrawing groups are present on the alkyne or alkene. rsc.orgresearchgate.netmdpi.com

Pyridinium salts are versatile starting materials for the generation of pyridinium ylides. rsc.orgresearchgate.net The reaction of a pyridine derivative with a suitable halo derivative, followed by deprotonation, generates the pyridinium ylide. rsc.org When the pyridine precursor is appropriately brominated, the subsequent [3+2] cycloaddition with electron-deficient alkynes or alkenes can lead to the formation of bromoindolizine derivatives.

For example, a palladium-catalyzed multicomponent synthesis of indolizines utilizes 2-bromopyridines, imines, and alkynes. rsc.orgnih.gov This reaction proceeds via the carbonylative formation of a pyridine-based 1,3-dipole, which then undergoes cycloaddition with alkynes. rsc.orgnih.gov This method has shown the possibility of using a sterically hindered 3-substituted bromopyridine to generate an 8-substituted indolizine derivative. rsc.orgnih.gov

Another approach involves the reaction of pyridinium ylides, generated from pyridinium salts, with bromoalkynes. A base-promoted regioselective formal [3+2] annulation of pyridinium ylides with bromoalkynes has been reported, producing substituent-diverse indolizines. x-mol.netresearcher.life This method can yield C2-brominated indolizines when pyridinium ylides bearing strong electron-withdrawing groups are used with a dehydrogenating reagent. x-mol.netresearcher.life

While many [3+2] cycloaddition strategies focus on introducing substituents at C1, C2, or C3, the use of specifically designed brominated pyridinium precursors can direct the bromine atom to other positions, including C-8. The regioselectivity of these cycloaddition reactions can be influenced by the substituents on both the pyridinium ylide and the electron-deficient alkyne or alkene. rsc.orgmdpi.com

Here is a representation of data points related to indolizine synthesis methods:

| Method | Precursors Involved | Key Reagents/Conditions | Indolizine Substitution (Examples) | Citation |

| Copper(II)-catalyzed cascade reaction | Pyridine, α-acylmethylbromide, maleic anhydride (B1165640) | CuCl₂, O₂ | 1-bromoindolizines | acs.orgnih.gov |

| Palladium-catalyzed carbonylative coupling | 2-Bromopyridines, imines, alkynes | Pd catalyst, CO | Various, including 8-substituted | rsc.orgnih.gov |

| Base-promoted [3+2] annulation | Pyridinium ylides, bromoalkynes | Base (e.g., K₂CO₃), dehydrogenating reagent (for C2-Br) | C2-acylmethylated, C2-brominated | x-mol.netresearcher.life |

| [3+2] Cycloaddition of pyridinium ylides with electron-deficient alkenes | Pyridinium salts, electron-deficient alkenes (e.g., arylidene-malonates) | Base, oxidant (e.g., Chloranil) | Substituted indolizines | researchgate.net |

| Electrochemical C-H sulfonylation-bromination | Indolizines, sodium sulfinates, KBr | Electrochemistry (undivided cell) | C3-sulfonylation, C1-bromination | rsc.orgresearchgate.net |

It is important to note that while these methods provide routes to substituted indolizines, the specific synthesis of this compound or its derivatives at the 8-position often requires careful selection of brominated precursors or highly regioselective reaction conditions.

[3+2] Cycloaddition Reactions involving Brominated Pyridinium Ylides

Generation of Pyridinium Ylides from Brominated Intermediates

Pyridinium ylides serve as valuable intermediates in the synthesis of indolizines, typically participating in 1,3-dipolar cycloaddition reactions chim.it. These ylides are commonly generated from pyridinium salts, which can be prepared by the reaction of pyridines with suitable electrophiles, such as α-halo carbonyl compounds rsc.org. For instance, pyridinium bromides have been synthesized by heating pyridines with α-bromo carbonyl compounds like 4-(bromoacetyl)-3-phenylsydnone beilstein-journals.org. The subsequent deprotonation of these pyridinium salts yields the reactive pyridinium ylides rsc.org. The use of brominated pyridines or bromo-substituted carbonyl compounds in this sequence can potentially lead to brominated pyridinium ylides, which upon reaction with appropriate reaction partners, could furnish brominated indolizines. A base-promoted annulation involving pyridinium ylides and bromoalkynes has been shown to produce indolizines with varied substitution patterns acs.org.

Multi-Component Reactions (MCRs) with Bromo-Containing Reagents

Multi-component reactions provide an efficient route to construct complex molecules, including indolizine derivatives, in a single step from multiple starting materials chim.itresearchgate.net. The incorporation of bromo-containing reagents into MCRs allows for the introduction of bromine into the indolizine structure.

Palladium-Catalyzed Carbonylative Coupling of Bromopyridines

Palladium catalysis has been successfully applied in the carbonylative coupling of bromopyridines for the synthesis of indolizines rsc.orgscispace.com. This method involves the reaction of a 2-bromopyridine, an imine, carbon monoxide, and an alkyne in the presence of a palladium catalyst rsc.orgscispace.com. The process is proposed to occur via the in situ generation of a reactive pyridine-based 1,3-dipole through a carbonylative pathway, followed by a cycloaddition reaction with the alkyne rsc.orgscispace.com. By utilizing specifically substituted bromopyridines, such as those with a bromine at a position that ultimately corresponds to the 8-position of the indolizine ring, this method can be adapted for the synthesis of this compound derivatives. Research findings indicate that this palladium-catalyzed approach allows for the modular synthesis of indolizines from readily available components, including 2-bromopyridines rsc.orgscispace.com. For example, the reaction of 2-bromopyridine, an imine, carbon monoxide, and dimethylacetylene dicarboxylate yielded the corresponding indolizine product rsc.orgscispace.com.

Reactions Involving Bromonitroolefins

While direct examples with "bromonitroolefins" specifically leading to this compound were not prominently featured in the search results, related reactions involving pyridinium ylides and nitroolefins containing other halogens, such as 1-chloro-2-nitrostyrenes, have been reported to yield substituted indolizines through a [3+2] cycloaddition mechanism nih.gov. This suggests that bromonitroolefins could potentially serve as Michael acceptors in similar cycloaddition reactions with pyridinium ylides derived from appropriate pyridine precursors, offering a potential route to introduce both a bromine atom and other functionalities into the indolizine core. The reaction pathway typically involves the addition of the pyridinium ylide to the electron-deficient alkene, followed by cyclization and aromatization nih.gov.

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions provide another avenue for the synthesis of indolizines by forming the fused ring system within a single molecule chim.it.

Cycloisomerization of Brominated Pyridine Derivatives

Cycloisomerization is a known strategy for constructing indolizine rings chim.it. This approach typically involves the rearrangement of a pyridine derivative containing a suitable tethered functional group that can undergo intramolecular cyclization. While specific reports on the cycloisomerization of brominated pyridine derivatives explicitly yielding this compound were not detailed, the general principle involves the formation of new carbon-carbon or carbon-heteroatom bonds within the same molecule to form the indolizine core chim.it. For instance, cycloisomerization of 2-pyridyl-substituted propargyl intermediates has been shown to produce indolizines chim.it. Applying this strategy to a brominated pyridine derivative with an appropriately positioned tether could potentially lead to the formation of an this compound.

Annulation of Brominated Azaarenes

Annulation reactions, which involve the formation of a new ring fused to an existing cyclic system, are relevant to indolizine synthesis, as indolizines are formed by the annulation of a five-membered ring onto a pyridine (an azaarene) ontosight.ai. Although the search results did not specifically detail the annulation of brominated azaarenes to directly produce this compound, the broader concept of using brominated azaarenes as starting materials in annulation sequences is applicable to the synthesis of brominated indolizines. For example, 2-amino-5-bromopyridine, a brominated azaarene, is used in the synthesis of polycyclic azaarenes fishersci.fi. Intramolecular cyclization pathways starting from brominated pyridine derivatives represent a type of annulation that could potentially lead to the formation of the indolizine system with bromine at the 8-position, depending on the substitution pattern of the starting material.

Advanced Synthetic Techniques and Conditions

Metal-Catalyzed Syntheses

Metal catalysis plays a significant role in the construction of the indolizine core and the introduction of halogen substituents, including bromine at the 8-position or on derivative structures. Transition metals like palladium, copper, and rhodium have been successfully employed in various synthetic strategies. rsc.orgchim.itrsc.orgacs.orgnih.govacs.orgscispace.comthieme-connect.comrsc.org

Palladium-Catalyzed Routes

Palladium catalysis has been utilized in the synthesis of indolizines through various approaches, including cross-coupling reactions and cascade cyclizations. One method involves the palladium-catalyzed carbonylative coupling of 2-bromopyridines, imines, and alkynes. nih.govscispace.comrsc.org This multicomponent reaction proceeds via the in situ generation of a reactive, pyridine-based 1,3-dipole, which subsequently undergoes cycloaddition with alkynes to form the indolizine skeleton. nih.govscispace.com While this method provides a modular route to substituted indolizines, the specific conditions for synthesizing this compound itself through this exact route are not explicitly detailed in the provided snippets, though the use of a 3-substituted bromopyridine can lead to 8-substituted indolizines. nih.gov

Another palladium-catalyzed approach involves a tandem cross-coupling reaction and cycloisomerization. This method utilizes organoindium reagents generated in situ from propargyl bromides and couples them with pyridines. thieme-connect.com The intermediate allenylpyridine then undergoes a 5-endo cyclization. thieme-connect.com High catalyst loads of Pd(OAc)2 and ligands like Xantphos are often required for good yields. thieme-connect.com The presence of an ethoxycarbonyl group on the alkyne moiety is reported as essential for the cyclization. thieme-connect.com

Palladium catalysis has also been applied in C-H functionalization reactions to synthesize biindolizines with high regioselectivity. acs.org Although this focuses on biindolizines, it highlights the utility of palladium in functionalizing the indolizine core.

Copper-Catalyzed Methodologies

Copper catalysis offers a versatile platform for the synthesis of indolizines, including methods for introducing bromine. A one-pot, three-component cascade reaction involving pyridine, α-acylmethylbromide, and maleic anhydride catalyzed by copper(II) chloride has been developed for the direct synthesis of 1-bromoindolizines. acs.org This process involves a sequence of 1,3-dipolar cycloaddition, oxidative decarboxylation, and dehydrogenative bromination. acs.org Oxygen is used as the terminal oxidant in this system. acs.org This represents a transition-metal-catalyzed direct dehydrogenative bromination at the C-1 position. acs.org

Copper-catalyzed annulation reactions have also been explored for the synthesis of indolizine derivatives. One such method involves the annulation of α,β-unsaturated O-acyl ketoximes with isoquinolinium N-ylides, catalyzed by copper. acs.org While this specific example leads to benzo acs.orgqau.edu.pkindolizine structures, it demonstrates the utility of copper in constructing fused indolizine systems. acs.org

Furthermore, a CuBr-based catalytic system has been reported for the solvent-free synthesis of indolizines from pyridine, acetophenone, and nitroolefins. nih.govresearchgate.net This method is highlighted for its environmental friendliness and high yields under mild conditions. nih.govresearchgate.net

Copper has also been used in regioselective halogenation (Cl or Br) at the C-3 position of indolizines. chim.it These halo-indolizines can then be used in palladium-catalyzed cross-coupling reactions. chim.it

Rhodium-Catalyzed Transformations

Rhodium catalysis has emerged as a powerful tool in the synthesis of various heterocycles, including indolizines. Rhodium(III) catalysis has been utilized for the C-H activation and annulation reactions leading to substituted indolizines. rsc.org One approach involves the reaction between pyridinium ylides and alkynes, where rhodium catalysis facilitates the transformation. rsc.org

A related rhodium-catalyzed transannulation process involves the ring-chain isomerization of 7-halo pyridotriazoles to (2-pyridyl) diazoalkanes, which then react with alkynes to yield indolizines. nih.gov These reactions are noted for their efficiency and broad scope with respect to the alkyne component. nih.gov

While the provided information confirms the application of rhodium catalysis in indolizine synthesis, specific examples directly detailing the rhodium-catalyzed synthesis of this compound were not found within the search results. However, the general methodologies involving rhodium-catalyzed annulation and C-H activation could potentially be adapted for the synthesis of brominated indolizine derivatives depending on the starting materials.

Metal-Free Synthetic Approaches

In addition to metal-catalyzed methods, several metal-free synthetic approaches have been developed for the synthesis of indolizines and their derivatives. These methods often offer advantages in terms of cost, environmental impact, and ease of purification. organic-chemistry.orgresearchgate.netresearchgate.net

One metal-free approach involves the 1,3-dipolar cycloaddition reaction between pyridinium ylides and electron-deficient alkenes or alkynes. rsc.orgorganic-chemistry.org This classic method can be performed under various conditions, sometimes requiring oxidants like TEMPO. rsc.orgorganic-chemistry.org

Another metal-free strategy involves intramolecular amination of allylic alcohols catalyzed by acids such as aqueous hydrochloric acid or p-toluenesulfonic acid. organic-chemistry.orgresearchgate.net This method provides access to multisubstituted indolizines in high yields. organic-chemistry.orgresearchgate.net

Iodine-mediated oxidative cyclization reactions between 2-(pyridin-2-yl)acetate derivatives and alkynes also represent a metal-free route to substituted indolizines. organic-chemistry.org

More recently, a transition metal-free domino Michael/SN2/aromatization annulation of 2-pyridylacetates with bromonitroolefins has been developed, providing functionalized indolizines in good to excellent yields. researchgate.net This method is highlighted as a valuable complement for the metal-free construction of indolizine derivatives. researchgate.net

While these metal-free methods demonstrate the versatility of synthesizing the indolizine core without transition metals, specific examples directly yielding this compound through these exact routes were not prominently featured in the search results. However, the principles and reaction types employed could potentially be applicable to the synthesis of 8-brominated derivatives depending on the availability of suitable starting materials.

Green Chemistry Principles in Synthesis

The application of green chemistry principles in the synthesis of indolizines, including brominated derivatives, is an increasingly important area of research. nih.govijettjournal.orgresearchgate.net Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. nih.govijettjournal.org

Several approaches align with green chemistry principles, such as the use of milder reaction conditions, environmentally friendly solvents (or solvent-free conditions), and more sustainable catalysts. nih.govijettjournal.orgresearchgate.net The CuBr-based solvent-free synthesis of indolizines from readily available starting materials exemplifies a green chemistry approach. nih.govresearchgate.net

Biocatalysis, utilizing enzymes as catalysts, is another promising green chemistry strategy for indolizine synthesis. researchgate.netnih.gov For instance, lipases from Candida antarctica have been shown to catalyze the one-pot synthesis of bis-indolizines in aqueous buffer solutions. nih.gov This method avoids the use of hazardous organic solvents and metal catalysts. nih.gov

Microwave-assisted synthesis can also contribute to greener procedures by reducing reaction times and energy consumption. researchgate.netmdpi.com While not exclusively metal-free, microwave conditions can enhance the efficiency of certain indolizine syntheses. researchgate.netmdpi.com

The development of metal-free synthetic routes, as discussed in the previous section, inherently aligns with green chemistry principles by avoiding the use of potentially toxic and expensive metal catalysts. researchgate.netresearchgate.net

Specific examples focusing solely on the "green" synthesis of this compound were not explicitly detailed, but the general trends in developing environmentally conscious methods for indolizine synthesis are applicable to the preparation of its halogenated derivatives. The use of solvent-free conditions, milder reagents, and potentially biocatalysis represents promising avenues for the sustainable synthesis of this compound. nih.govijettjournal.orgresearchgate.netresearchgate.netnih.gov

Microwave-Assisted Reactions

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering advantages such as significantly reduced reaction times, higher yields, and improved selectivity compared to conventional thermal methods. Microwave-assisted techniques have been applied to the synthesis of indolizine derivatives. For instance, microwave-mediated reactions involving pyridinium ylides and appropriate reaction partners have been reported to yield indolizines efficiently. While specific examples directly detailing the microwave-assisted synthesis of this compound were not explicitly found in the search results, microwave irradiation has been successfully employed in the synthesis of various substituted indolizines and related fused heterocycles, suggesting its potential applicability for the synthesis of 8-bromo derivatives.

Solvent-Free Conditions

Solvent-free reaction conditions are gaining prominence in organic synthesis due to their environmental friendliness and potential for increased reaction rates and simplified work-up procedures. Several methods for synthesizing indolizine derivatives have been developed under solvent-free conditions. One approach involves the reaction of pyridine, acetophenone, and electron-deficient alkenes catalyzed by CuBr and an oxidant like (NH₄)₂S₂O₈ under solvent-free heating. This method has been shown to efficiently produce indolizine derivatives with good yields. Another solvent-free, metal-free multicomponent reaction for the synthesis of indolizines from 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols has also been reported, highlighting the utility of solvent-free conditions in indolizine synthesis. These examples demonstrate the feasibility and advantages of employing solvent-free conditions for constructing the indolizine core, which could potentially be adapted for the synthesis of this compound.

Photochemical and Electrochemical Methods

Photochemical and electrochemical methods offer alternative routes for the synthesis of organic compounds, often enabling transformations that are difficult to achieve through traditional thermal or catalytic approaches. Photochemical syntheses of indolizines, while less common than other methods, have been reported. One such method involves the irradiation of N-alkylpyridinium derivatives with alkynes, leading to the formation of indolizine derivatives. This photoinduced, base- and catalyst-free route provides a complementary approach to established synthetic methods.

Electrochemical methods for indolizine synthesis are also being explored. While detailed electrochemical synthesis specifically for this compound was not found, electrochemical studies of biologically active indolizines have been conducted, indicating the relevance of electrochemistry in the field of indolizine chemistry. The development of metal-free and additive-free methods, which can sometimes be facilitated by electrochemical means, for the regioselective synthesis of substituted indolizines further suggests the potential of electrochemical approaches in this area.

Functional Group Tolerance and Regioselectivity in Bromo-indolizine Synthesis

The synthesis of bromo-indolizines, including the 8-bromo isomer, requires careful consideration of functional group tolerance and regioselectivity to ensure the desired product is obtained efficiently and selectively. Many synthetic methods for indolizines demonstrate good functional group tolerance, allowing for the incorporation of various substituents on the indolizine core or the starting materials. For instance, some reactions are compatible with a wide range of substituted groups on the pyridine ring or other precursors.

Regioselectivity is a critical aspect in the synthesis of substituted indolizines, as the indolizine ring system has multiple positions where substitution can occur. The regioselectivity of substitution on the indolizine core can be influenced by the reaction conditions, the nature of the reagents, and the presence of existing substituents. For example, electrophilic substitution of the indolizine ring typically occurs at the C-1 and C-3 positions. However, functionalization at other positions, such as the C-5 position, can be achieved through directed metalation approaches. The introduction of a bromine atom at a specific position, such as the 8-position, often relies on the judicious choice of starting materials and reaction conditions that favor substitution at that site. While specific details on achieving regioselective bromination at the 8-position were not extensively detailed in the search results, the broader literature on indolizine synthesis indicates that controlling regioselectivity is a key focus in developing synthetic methodologies for substituted indolizines. Some methods involving the cyclization of specific pyridine derivatives can inherently lead to regioselective formation of substituted indolizines. The reactivity of the bromine atom at the 8-position in this compound allows for further chemical transformations, such as nucleophilic substitution, which can be utilized to synthesize a variety of derivatives.

Table 1: Examples of Synthetic Approaches and Conditions for Indolizine Synthesis

| Method | Starting Materials | Conditions | Key Features | Potential Relevance to this compound Synthesis |

| Solvent-Free, CuBr-catalyzed | Pyridine, Acetophenone, Electron-deficient alkenes | Solvent-free, 130 °C, (NH₄)₂S₂O₈ oxidant, 5 h | High yields, environmental friendliness | Applicable for constructing substituted indolizines |

| Solvent-Free, Metal-Free | 2-(Pyridin-2-yl)acetates, Ynals, Alcohols/Thiols | Solvent-free, Metal-free, Multicomponent reaction | Straightforward, mild conditions, good FG tolerance | Potential for substituted indolizine formation |

| Photochemical | N-Alkylpyridinium derivatives, Alkynes | Irradiation (e.g., blue LED), Base- and catalyst-free | Complementary to established methods | Explores alternative activation methods |

| Metal-Free Cascade | 2-Alkylazaarenes, Bromonitroolefins | THF, Na₂CO₃, 80 °C | Regiodivergent synthesis | Relevant for incorporating bromine and controlling regiochemistry |

Table 2: PubChem CIDs of Mentioned Compounds

| Compound Name | PubChem CID |

| This compound | Not explicitly found in search results, but this compound-2-carboxylic acid is CID 122200645 |

| 2-(Pyridin-2-yl)acetaldehyde | 11715172 |

| N-Phenacylpyridinium bromide | 2798954 |

| Pyridinium ylide | Not a specific compound with a single CID, represents a class of compounds |

| Pyridine | 1049 |

| Acetophenone | 694 [Search needed] |

| (NH₄)₂S₂O₈ (Ammonium persulfate) | 24507 [Search needed] |

| CuBr (Copper(I) bromide) | 109150 [Search needed] |

| 2-(Pyridin-2-yl)acetates | Represents a class of compounds, e.g., Methyl 2-(pyridin-2-yl)acetate (CID for parent acid 11715171 [Search needed]) |

| Bromonitroolefins | Represents a class of compounds, e.g., (E)-(2-nitrovinyl)benzene (CID 6435700 [Search needed]) |

| Triethylamine | 7904 [Search needed] |

| Acetonitrile | 6342 [Search needed] |

| N-Alkylpyridinium derivatives | Represents a class of compounds, e.g., N-Benzylpyridinium bromide (CID 5487103 [Search needed]) |

| Alkynes | Represents a class of compounds, e.g., Dimethyl acetylenedicarboxylate (B1228247) (CID 10260 [Search needed]) |

| 2-Alkylazaarenes | Represents a class of compounds, e.g., 2-Methylpyridine (B31789) (Picoline) (CID 70736 [Search needed]) |

| Na₂CO₃ (Sodium carbonate) | 10340 [Search needed] |

| THF (Tetrahydrofuran) | 8028 [Search needed] |

| Dimethylformamide (DMF) | 6220 [Search needed] |

The synthesis of indolizine derivatives can be accomplished through a variety of chemical transformations, including cyclization reactions, cycloadditions, and tandem processes. The introduction of a bromine atom at the 8-position often requires specific methodologies or strategic placement of the bromine in the starting materials.

Microwave-Assisted Reactions

Microwave irradiation has been widely adopted in organic synthesis to accelerate reactions, improve yields, and enhance selectivity. This technique has proven effective in the synthesis of various heterocyclic systems, including indolizines. Microwave-assisted protocols for constructing the indolizine core, often involving the reaction of pyridinium ylides with activated alkynes or alkenes, have been reported to significantly reduce reaction times compared to conventional heating methods. While direct examples of microwave-assisted synthesis specifically yielding this compound were not prominently featured in the search results, the success of microwave irradiation in related indolizine syntheses suggests its potential utility for developing efficient routes to 8-bromo derivatives. Microwave-mediated reactions can facilitate the rapid formation of the indolizine ring system under optimized conditions.

Solvent-Free Conditions

Solvent-free synthesis is an environmentally benign approach that minimizes waste and can lead to simplified reaction procedures and work-up. Several methods for synthesizing indolizine derivatives have been developed under solvent-free conditions. One notable example is the CuBr-catalyzed reaction of pyridine, acetophenone, and electron-deficient alkenes under solvent-free heating, which provides indolizines in good yields. This method involves the formation of C-N and C-C bonds and exhibits good functional group tolerance. Another solvent-free, metal-free multicomponent reaction utilizes 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols to construct indolizines regioselectively. These solvent-free approaches demonstrate the feasibility of assembling the indolizine scaffold without the need for bulk solvents, offering potential avenues for the synthesis of this compound by incorporating a bromine atom into the starting materials or employing a regioselective bromination step under these conditions.

Photochemical and Electrochemical Methods

Photochemical and electrochemical methods provide alternative activation strategies for chemical transformations, often enabling unique reaction pathways. Photochemical synthesis of indolizines, although less common, has been explored. One method involves the irradiation of N-alkylpyridinium derivatives with dimethyl acetylenedicarboxylate, leading to indolizine products through a base- and catalyst-free process. While the yields in some initial photochemical examples were reported as low, this approach offers a complementary route to those involving traditional thermal or base-mediated conditions.

Electrochemical methods for indolizine synthesis are also an area of ongoing research. These methods can offer advantages such as precise control over redox processes and the avoidance of chemical oxidants or reductants. While specific electrochemical syntheses of this compound were not detailed in the search results, electrochemical studies of indolizines have been conducted. The development of metal-free and additive-free methods for regioselective indolizine synthesis, which can sometimes be achieved electrochemically, suggests the potential for applying these techniques to the synthesis of bromo-indolizines.

Functional Group Tolerance and Regioselectivity in Bromo-indolizine Synthesis

Achieving precise control over the position of substituents, such as a bromine atom at the 8-position, and ensuring compatibility with various functional groups are crucial challenges in the synthesis of bromo-indolizines. Many reported methods for indolizine synthesis exhibit good functional group tolerance, allowing for the presence of diverse substituents on the starting materials, including halogens, esters, and aryl groups.

Regioselectivity in indolizine synthesis is highly dependent on the synthetic strategy employed. Traditional electrophilic substitution on the pre-formed indolizine core typically favors the C-1 and C-3 positions. To achieve substitution at other positions, such as C-8, alternative approaches are necessary. Directed metalation strategies have been explored for regioselective functionalization of indolizines at positions like C-5. The synthesis of 8-substituted indolizines often relies on constructing the indolizine ring system from pyridine derivatives that are already substituted at the appropriate position or employing cyclization pathways that inherently favor the formation of the 8-substituted isomer. For example, some methods starting from substituted pyridines can lead to regioselective annulation. The reactivity of the bromine atom in this compound allows for further functionalization through reactions like nucleophilic substitution or cross-coupling reactions, enabling the synthesis of a wide range of 8-substituted indolizine derivatives.

Table 1: Selected Examples of Indolizine Synthesis Conditions

| Method Type | Starting Materials | Conditions | Yields (Illustrative) | Relevant Features for Bromo-indolizine Synthesis |

| Solvent-Free/Cu-Cat. | Pyridine, Acetophenone, Electron-deficient alkene | Solvent-free, 130 °C, CuBr, (NH₄)₂S₂O₈ | High | Demonstrates solvent-free approach, functional group tolerance. |

| Solvent-Free/Metal-Free | 2-(Pyridin-2-yl)acetates, Ynals, Alcohols/Thiols | Solvent-free, Metal-free, Room temperature | Good | Metal-free, multicomponent, regioselective potential. |

| Photochemical | N-Alkylpyridinium salts, Dimethyl acetylenedicarboxylate | Irradiation (Blue LED), Base-free, Catalyst-free, Room temperature | Low to Moderate | Alternative activation method, avoids traditional bases/catalysts. |

| Metal-Free Cascade | 2-Alkylazaarenes, Bromonitroolefins | THF, Na₂CO₃, 80 °C | Moderate to Excellent | Regiodivergent synthesis, relevant for incorporating bromine. |

Note: Yields are illustrative and can vary significantly depending on specific substrates and optimized conditions.

Reactivity and Chemical Transformations of 8 Bromo Indolizine

Nucleophilic Substitution Reactions at the Bromine Position

Nucleophilic substitution reactions involve the replacement of the bromine atom by a nucleophile. The susceptibility of the bromine at the 8-position to nucleophilic attack can be influenced by the electronic nature of the indolizine (B1195054) ring and any other substituents present. While simple halogenated indolizines might be passive toward nucleophiles at certain positions, the reactivity at the 8-position can be leveraged for synthetic purposes, particularly when activating groups are present msu.ru.

Halogen Exchange Reactions

Halogen exchange reactions, also known as Finkelstein reactions in the case of alkyl halides, involve the interconversion of one halogen for another. wikipedia.org For aryl or heteroaryl halides like 8-Bromo-indolizine, such transformations typically involve metal catalysis or strong nucleophilic conditions. While the direct Finkelstein reaction is characteristic of SN2 reactions of alkyl halides, similar transformations on aromatic systems often proceed through different mechanisms, such as those involving organometallic intermediates or radical pathways. wikipedia.orgchemicalforums.com Lithium-halogen exchange is a well-known method to generate organolithium species from organo halides, which can then be reacted with other electrophiles. ethz.ch This type of exchange is generally fast. chemicalforums.comethz.ch

Reactions with Carbon- and Heteroatom-Nucleophiles

The bromine at the 8-position can be a site for nucleophilic attack by various carbon and heteroatom nucleophiles, although the nature of the indolizine system can influence the ease of such reactions. Nucleophilic substitution on aryl and heteroaryl halides can occur through various mechanisms, including SNAr (Substitution Nucleophilic Aromatic) under specific conditions, or more commonly, through transition-metal-catalyzed processes which formally achieve a nucleophilic substitution. chemguide.co.ukbritannica.comnumberanalytics.com

Reactions with carbon nucleophiles, such as organolithium reagents, Grignard reagents, or enolates, can lead to the formation of new carbon-carbon bonds at the 8-position. wizeprep.comorgoreview.com For instance, an organolithium species generated from this compound via lithium-halogen exchange could react with a carbon electrophile. ethz.ch

Reactions with heteroatom nucleophiles, such as amines, alcohols, thiols, or their anionic counterparts (e.g., alkoxides, thiolates), can result in the formation of carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds at the 8-position. libretexts.orgsavemyexams.com These reactions often require appropriate reaction conditions, including catalysts or activating groups on the indolizine ring, to facilitate the substitution of the bromide. msu.ru

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds and are particularly relevant for functionalizing aryl and heteroaryl halides like this compound. These reactions typically involve a transition metal catalyst, a coupling partner, and often a base.

Suzuki–Miyaura Coupling with Arylboronic Acids

The Suzuki–Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction that couples an aryl or vinyl halide with an aryl or vinyl boronic acid or ester. wikipedia.org this compound can participate as the aryl halide coupling partner in Suzuki–Miyaura reactions with various arylboronic acids to synthesize 8-arylindolizine derivatives. msu.ru This reaction is generally carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system, often involving water or an organic solvent. wikipedia.orgresearchgate.net The reaction mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to form the coupled product and regenerate the catalyst. wikipedia.org Studies have investigated the effect of different bases and catalytic systems on the efficiency of Suzuki coupling with bromo-substituted heterocycles. researchgate.net

An example of Suzuki coupling involving a bromoindolizine derivative is the reaction of 3-bromoindolizine (B11904875) with a boronic acid vulcanchem.com. While this example is for 3-bromoindolizine, the principle applies to this compound as well, given the general reactivity of aryl and heteroaryl bromides in Suzuki coupling. wikipedia.org

Other Palladium-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira, Negishi)

Besides Suzuki coupling, this compound can potentially participate in other palladium-catalyzed cross-coupling reactions:

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene in the presence of a base to form a new carbon-carbon bond and a substituted alkene. wikipedia.orgorganic-chemistry.org this compound could react with various alkenes under Heck reaction conditions to introduce alkenyl substituents at the 8-position. wikipedia.orgbeilstein-journals.org The reaction typically employs a palladium catalyst and a base, and can be influenced by the nature of the ligands and additives. organic-chemistry.orgbeilstein-journals.org

Sonogashira Coupling: The Sonogashira coupling is a palladium-catalyzed, copper-cocatalyzed reaction between an aryl or vinyl halide and a terminal alkyne to form a conjugated enyne or arylalkyne. organic-chemistry.orglibretexts.orgwikipedia.org this compound can undergo Sonogashira coupling with terminal alkynes to afford 8-alkynylindolizine derivatives. wikipedia.orgscirp.org This reaction is usually performed under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) cocatalyst, and an amine base. wikipedia.org Variations of the Sonogashira coupling, including copper-free conditions, have also been developed. libretexts.orgwikipedia.org

Negishi Coupling: The Negishi coupling involves the palladium- or nickel-catalyzed cross-coupling of an organic halide or triflate with an organozinc compound. wikipedia.orgorganic-chemistry.org this compound could react with organozinc reagents under Negishi coupling conditions to form new carbon-carbon bonds at the 8-position. wikipedia.orgorganic-chemistry.org This reaction is known for its broad scope and tolerance of various functional groups. organic-chemistry.orgorgsyn.org The organozinc reagents can be prepared from organolithium or Grignard reagents by transmetalation with a zinc salt. orgsyn.orgyoutube.com

Copper-Catalyzed Cross-Coupling

Copper-catalyzed cross-coupling reactions, such as Ullmann-type couplings, can also be used to functionalize aryl and heteroaryl halides. academie-sciences.fr While palladium-catalyzed reactions are more common for many cross-coupling transformations of aryl bromides, copper catalysis offers alternative pathways and can be advantageous in certain cases, including the formation of carbon-heteroatom bonds (e.g., C-N, C-O, C-S) and some carbon-carbon bond formations. academie-sciences.frrsc.orgbeilstein-journals.org Recent advances have shown the utility of copper catalysts in coupling aryl bromides with various nucleophiles and organometallic species. rsc.orgbeilstein-journals.orgsioc-journal.cn Copper-mediated or catalyzed halogenation reactions have also been explored, including the synthesis of bromoindolizines. beilstein-journals.orgacs.org

Table 1: Selected Chemical Transformations of this compound (Illustrative Examples)

| Reaction Type | Coupling Partner / Nucleophile | Catalyst / Conditions | Expected Product Class |

| Suzuki–Miyaura Coupling | Arylboronic Acid | Pd catalyst, Base | 8-Arylindolizine |

| Heck Reaction | Alkene | Pd catalyst, Base | 8-Alkenylindolizine |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu cocatalyst, Amine Base | 8-Alkynylindolizine |

| Negishi Coupling | Organozinc Reagent | Pd or Ni catalyst | 8-Alkyl/Arylindolizine |

| Nucleophilic Substitution | Carbon Nucleophile (e.g., RLi) | (Often via Li-halogen exchange), Electrophile | 8-Alkyl/Arylindolizine |

| Nucleophilic Substitution | Heteroatom Nucleophile (e.g., RNH₂) | Various (may require catalyst or activating groups) | 8-Amino/Alkoxyindolizine |

Note: This table provides illustrative examples based on the general reactivity of aryl/heteroaryl bromides and information found regarding indolizine chemistry. Specific conditions and product yields would depend on the specific substrates and reaction parameters.

Cycloaddition Reactions

Indolizines are recognized for their ability to engage in cycloaddition reactions, acting as 8π-electron systems in formal [8+2] cycloadditions. mdpi.comresearchgate.netclockss.orgnih.govacs.orgacs.org These reactions typically involve electron-deficient unsaturated compounds as the 2π component (dienophile), leading to the formation of new polycyclic ring systems. mdpi.comresearchgate.netacs.orgacs.orgijettjournal.orgjbclinpharm.orgacs.orgrsc.orgnih.gov

[8+2] Cycloadditions leading to Cyclazines

The [8+2] cycloaddition reaction of indolizines with suitable dienophiles is a significant route to construct cyclazine derivatives. mdpi.comresearchgate.netclockss.orgnih.govacs.orgacs.org This reaction formally involves the cycloaddition of the indolizine 8π system with a 2π component. mdpi.com

Alkynes and alkenes commonly serve as the 2π component (dienophile) in [8+2] cycloadditions with indolizines. mdpi.comresearchgate.netacs.orgacs.orgijettjournal.orgjbclinpharm.orgacs.orgrsc.orgnih.gov Electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), are frequently employed dienophiles in these transformations. mdpi.comacs.orgnih.gov Reactions with alkynes typically lead directly to cyclazine products. mdpi.comresearchgate.net When alkenes are used as dienophiles, the initial products are dihydro- or tetrahydrocyclazines, which may subsequently undergo oxidation to yield the aromatic cyclazine system. mdpi.comresearchgate.net The regioselectivity of these cycloaddition reactions is influenced by the electronic polarization of both the indolizine and the dienophile. mdpi.com Studies have shown that 8-substituted indolizines can participate in reactions with DMAD. mdpi.com Indolizines with leaving groups at positions 3 or 5, including halogens, have been observed to undergo cycloaddition reactions smoothly, sometimes without the need for a catalyst for dehydrogenation. mdpi.comresearchgate.net While this compound has the bromine at a different position, this highlights the potential influence of halogen substituents on the cycloaddition reactivity.

The mechanistic details of the [8+2] cycloaddition of indolizines have been investigated, and the reaction can proceed through either concerted or stepwise pathways. mdpi.comclockss.orgacs.org Stepwise mechanisms may involve zwitterionic or even biradical intermediates. mdpi.comacs.org Theoretical calculations suggest that a concerted one-step mechanism is favored in the absence of strongly polarizing groups on the indolizine or dienophile. mdpi.com However, with appropriately substituted reactants, stepwise mechanisms, such as electrophilic addition followed by nucleophilic ring closure or vice versa, can become operative. mdpi.comacs.org Zwitterionic intermediates have been proposed in some cases and have occasionally been detected or trapped, providing evidence for stepwise pathways. acs.org

Other Pericyclic Reactions

While the [8+2] cycloaddition is a prominent pericyclic reaction involving indolizines as the 8π component, other pericyclic reactions are relevant in the broader context of indolizine chemistry, particularly in their synthesis. 1,3-Dipolar cycloadditions, often involving pyridinium (B92312) ylides and electron-deficient alkenes or alkynes, are a major synthetic strategy for constructing the indolizine core. acs.orgijettjournal.orgjbclinpharm.orgacs.orgrsc.orgnih.govacs.org These reactions involve the cycloaddition of a 1,3-dipole (pyridinium ylide) with a dipolarophile. Although this is a method for synthesizing indolizines, it underscores the propensity of related systems to undergo cycloaddition processes. Additionally, 1,10-cyclizations have been discussed in the context of indolizine reactivity and their [8+2] cycloadditions. mdpi.comresearchgate.net

Electrophilic and Radical Functionalization

Indolizines are generally considered π-electron-rich heterocycles, which makes them susceptible to electrophilic attack. jbclinpharm.orgchim.it The electron density is particularly high at the C-3 and C-1 positions, which are the primary sites for electrophilic substitution reactions. mdpi.comjbclinpharm.orgchim.it Radical reactions also play a role in the functionalization and synthesis of indolizine derivatives. rsc.orgorganic-chemistry.orgchemrxiv.org

Directed C-H Functionalization

While electrophilic substitution primarily occurs at C-1 and C-3, directed C-H functionalization and metalation strategies have been developed to achieve functionalization at other positions of the indolizine core, including C-2 and C-5. nih.govacs.orgchim.itworktribe.comresearchgate.net These methods often involve the use of directing groups and metal catalysts or strong bases to selectively activate specific C-H bonds. C-H borylation of substituted indolizines, followed by cross-coupling reactions such as the Suzuki-Miyaura coupling, has been demonstrated as a method to introduce aryl substituents. worktribe.comresearchgate.net Directed metalation using bases like lithium diisopropylamide (LDA) or mixed lithium-magnesium bases (e.g., TMPMgCl·LiCl) can lead to functionalization at positions like C-5, with the regioselectivity influenced by the choice of base and the electrophile used for quenching. worktribe.comresearchgate.net Palladium-mediated site-selective C-H functionalization, including amination, has also been reported for indolizines. nih.govacs.org The presence of a bromine atom at the 8-position in this compound could potentially influence the regioselectivity of these directed C-H functionalization reactions due to its electronic effects. Furthermore, the bromine itself can serve as a handle for cross-coupling reactions, allowing for the introduction of various substituents at the C-8 position. Radical-mediated C-H functionalization pathways have been explored for related indoline (B122111) systems, suggesting potential avenues for similar transformations in the indolizine series. chemrxiv.org

Acylation and Other Electrophilic Substitutions

Indolizines are known to readily undergo electrophilic substitution reactions. The most reactive positions for electrophilic attack on the indolizine core are typically C-3, followed by C-1. chim.itjbclinpharm.orgmdpi.comrsc.org This enhanced susceptibility at C-3 and C-1 is supported by theoretical calculations. chim.itjbclinpharm.org

Acylation, a type of electrophilic substitution, generally occurs preferentially at the C-3 position of the indolizine nucleus and to a lesser extent at C-1. chim.itjbclinpharm.org Methods for acylating indolizines include treatment with acid chlorides, anhydrides, and esters, often with heating and sometimes in the presence of a catalyst or a sodium salt of the corresponding acid. chim.itjbclinpharm.org Friedel-Crafts acylation has also been employed, which can lead to 1,3-diacetylated products depending on the reaction conditions and the substituents present on the indolizine ring. chim.it

While the general principles of electrophilic substitution and acylation of indolizines are established, specific detailed research findings regarding acylation or other electrophilic substitutions occurring directly at the 8-position of this compound were not prominently found in the consulted literature. The presence of the electron-withdrawing bromine atom at the 8-position would likely influence the electron density distribution across the indolizine system, potentially affecting the reactivity at other positions (C-1, C-3, C-5, etc.) towards electrophiles. However, specific data illustrating these effects for this compound were not available within the scope of this search. Electrophilic attack at a position already bearing an electron-withdrawing group like bromine is generally less favored.

Oxidative Transformations

The indolizine core is known to be susceptible to oxidation. chim.itjbclinpharm.org A common outcome of indolizine oxidation is ring fission. chim.itjbclinpharm.org For instance, H2O2-induced oxidation has been shown to result in ring opening of the indolizine system. chim.itjbclinpharm.org

However, there are reported instances of indolizine oxidation occurring without complete ring fragmentation, such as the potassium ferricyanide (B76249) oxidation of specific indolizine derivatives. chim.itjbclinpharm.org Oxidative cycloaddition reactions involving indolizines and alkenes have also been developed, utilizing oxidants like oxygen or manganese dioxide to facilitate the formation of cyclazine derivatives. rsc.orgmsu.ru

Reduction Strategies

Reduction of the indolizine nucleus has been explored, with early reports describing the reaction of the parent indolizine with sodium, which was initially believed to cause ring opening but was later suggested to yield a dihydro-indolizine derivative. chim.it

Studies on the reduction of saturated indolizine systems, such as hexahydroindolizines and octahydroindolizines, using reagents like ozone and osmium tetroxide, respectively, have also been documented. rsc.org Additionally, reduced bromo-indolizine derivatives, such as 8-bromo-2,3-dihydro-1H-indolizin-5-one, have been shown to undergo reduction to form corresponding amine or alcohol derivatives when treated with reducing agents like lithium aluminum hydride.

Advanced Spectroscopic and Structural Elucidation of 8 Bromo Indolizine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure and dynamics of organic molecules. For 8-bromo-indolizine derivatives, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are invaluable for assigning signals, confirming connectivity, and understanding conformational preferences.

Proton (¹H) NMR and Carbon (¹³C) NMR for Structural Confirmation

¹H NMR spectroscopy provides information about the number, chemical environment, and connectivity of hydrogen atoms in a molecule. For this compound derivatives, characteristic signals in the aromatic region (typically 6-10 ppm) correspond to the protons on the indolizine (B1195054) ring system. The presence of the electronegative bromine atom at the 8-position influences the chemical shifts of nearby protons, often causing deshielding effects. For example, studies on substituted indolizines show aromatic protons typically appearing in the range of δ 7.114 - 8.642 ppm. rjpbcs.com In some brominated indolizine derivatives, aromatic protons have been observed at δ 7.23–7.14 ppm.

¹³C NMR spectroscopy provides complementary information about the carbon skeleton. The chemical shifts of carbon atoms in the indolizine core are sensitive to substituents. The carbon atom directly bonded to the bromine at the 8-position is expected to show a distinct signal, often in a characteristic range for C-Br bonds, such as around 121 ppm. Studies on indolizine derivatives show ¹³C NMR signals for various carbon atoms within the bicyclic system, with chemical shifts influenced by the nature and position of substituents. beilstein-journals.orgrsc.orgrsc.orgsemanticscholar.orgxmu.edu.cnlew.rolew.roijper.orgconicet.gov.ar For instance, chemical shifts for carbon atoms in indolizine moieties can range from approximately 100 ppm to over 160 ppm, depending on their position and substitution pattern. beilstein-journals.orgrsc.orgrsc.orgsemanticscholar.orgxmu.edu.cnlew.rolew.roijper.orgconicet.gov.ar

Assignments of ¹H and ¹³C NMR signals are typically made by considering expected chemical shifts based on the known indolizine structure and the influence of the bromine substituent, as well as coupling patterns observed in the ¹H NMR spectrum.

Here is a representative table summarizing typical NMR data ranges for indolizine derivatives, which would be applicable to this compound derivatives with appropriate consideration for the bromine substituent's effect:

| Nucleus | Chemical Shift Range (ppm) | Typical Assignment Location |

| ¹H | 6.0 - 10.0 | Aromatic and vinylic protons on the indolizine ring |

| ¹³C | 100.0 - 165.0 | Carbon atoms of the indolizine ring system |

| ¹³C | ~121.0 | Carbon atom directly bonded to Bromine (C-Br) |

Note: Specific chemical shifts for this compound will vary depending on other substituents present.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment and confirming the connectivity within this compound derivatives.

Correlation Spectroscopy (COSY): ¹H-¹H COSY experiments reveal couplings between vicinal protons, helping to establish spin systems within the molecule. This is useful for tracing proton connectivities along the indolizine ring. acs.orglew.rogoogle.comnih.gov

Heteronuclear Single Quantum Coherence (HSQC): ¹H-¹³C HSQC experiments correlate protons with the carbon atoms to which they are directly attached. This is crucial for assigning carbon signals based on known proton assignments. xmu.edu.cnacs.orglew.ronih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): ¹H-¹H NOESY experiments provide information about spatial proximity between protons, regardless of bond connectivity. This can be useful for determining the relative stereochemistry in substituted derivatives or understanding conformational preferences. acs.orglew.ronih.gov

These 2D NMR techniques, when applied to this compound derivatives, allow for a comprehensive assignment of all observable proton and carbon signals and provide robust evidence for the proposed chemical structure.

Variable Temperature NMR for Conformational Studies

Variable temperature (VT) NMR can be employed to study dynamic processes in molecules, such as restricted rotation around bonds or conformational interconversions. While specific VT NMR data for this compound itself is not extensively detailed in the provided sources, VT ¹H and ¹³C NMR techniques have been used to determine rotational energy barriers in other indolizine derivatives, such as N,N-dialkylindolizine-2-carboxamides. core.ac.uk This suggests that VT NMR could potentially be applied to this compound derivatives if they exhibit dynamic behavior, such as restricted rotation of substituents, to gain insights into their conformational landscape and energy barriers.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy provides information about the vibrational modes of a molecule, which are characteristic of the functional groups present. For this compound derivatives, IR spectra typically show absorption bands corresponding to the stretching and bending vibrations of the indolizine ring system and any substituents. lew.roconicet.gov.arwikipedia.orgmdpi.comrsc.org

Characteristic IR absorption bands for indolizine derivatives include C-H stretching vibrations in the region of 3000-3100 cm⁻¹, C=C and C=N stretching vibrations within the aromatic ring system in the region of 1500-1650 cm⁻¹, and various bending vibrations in the fingerprint region (below 1500 cm⁻¹). rjpbcs.comlew.roconicet.gov.arwikipedia.orgmdpi.comrsc.org The presence of a bromine atom at the 8-position may influence the exact positions and intensities of these bands and could potentially give rise to specific C-Br stretching vibrations, although these are often in the lower fingerprint region and can be less intense.

Here is a table of typical IR absorption ranges for functional groups relevant to this compound derivatives:

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 rjpbcs.com |

| C=C and C=N stretches (aromatic ring) | 1500 - 1650 rjpbcs.comconicet.gov.arrsc.org |

| C=O stretch (if present in substituents) | 1634 - 1724 rjpbcs.comconicet.gov.arrsc.org |

| C≡N stretch (if present in substituents) | ~2200-2300 rjpbcs.comconicet.gov.ar |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For this compound derivatives, MS is crucial for confirming the molecular formula, particularly the presence of the bromine atom. xmu.edu.cnlew.rolew.rocore.ac.ukwikipedia.orgmdpi.comrsc.org

Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used ionization techniques for indolizine derivatives. rsc.orgsemanticscholar.orgxmu.edu.cnijper.orgconicet.gov.arnih.gov The molecular ion peak (M⁺ or [M+H]⁺) in the mass spectrum corresponds to the molecular weight of the compound. The presence of bromine is easily identifiable by the characteristic isotopic pattern in the molecular ion region, due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes (approximately 1:1 ratio), which results in two peaks separated by 2 mass units with similar intensities. lew.rolew.ro

Fragmentation analysis in MS can provide further structural insights. The indolizine core tends to undergo characteristic fragmentation pathways, such as the loss of HCN or C₂H₂. core.ac.uk The presence and position of the bromine substituent influence the fragmentation pattern, providing additional evidence for the structure. High-resolution mass spectrometry (HRMS) is often used to determine the exact molecular formula by providing highly accurate mass measurements. rsc.orgsemanticscholar.orgxmu.edu.cnijper.orgnih.gov

Here is a table illustrating typical MS data points for this compound derivatives:

| MS Data Type | Significance |

| Molecular Ion Peak (M⁺ or [M+H]⁺) | Confirms molecular weight. rjpbcs.comrsc.orgsemanticscholar.orgxmu.edu.cnijper.orgconicet.gov.arnih.govrsc.org |

| Isotopic Pattern | Characteristic doublet for bromine-containing ions (M and M+2 peaks with ~1:1 intensity). lew.rolew.ro |

| Fragmentation Ions | Provides structural information through characteristic losses (e.g., loss of HCN, C₂H₂). core.ac.uk |

| HRMS (High-Resolution MS) | Determines exact molecular formula. rsc.orgsemanticscholar.orgxmu.edu.cnijper.orgnih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

UV-Vis spectroscopy and fluorescence studies are employed to investigate the electronic transitions and photophysical properties of this compound derivatives. The indolizine core is a conjugated π-system, which gives rise to characteristic absorption bands in the UV-Vis spectrum. rjpbcs.comrsc.orglew.roacs.orggoogle.comcore.ac.ukresearchgate.netcas.cnnist.govfishersci.ie

UV-Vis spectra of indolizines typically show absorption maxima in the range of 235-450 nm, corresponding to π-π* electronic transitions within the conjugated system. lew.rocore.ac.uk The position and intensity of these absorption bands are influenced by the nature and position of substituents, including the bromine atom at the 8-position. Changes in solvent polarity can also affect the absorption maxima. lew.ro

UV-Vis and fluorescence spectroscopy provide valuable information about the electronic structure and potential applications of this compound derivatives as fluorophores or in other photophysical processes.

Here is a table summarizing typical UV-Vis and Fluorescence data points for indolizine derivatives:

| Spectroscopic Technique | Data Point | Significance |

| UV-Vis Spectroscopy | Absorption Maxima (λmax) | Indicates electronic transitions within the conjugated system. lew.rocore.ac.uk |

| UV-Vis Spectroscopy | Molar Extinction Coefficient (ε) | Measure of how strongly the substance absorbs light at a given wavelength. |

| Fluorescence Spectroscopy | Emission Maxima (λem) | Wavelength of emitted light after excitation. lew.roacs.orgsemanticscholar.org |

| Fluorescence Spectroscopy | Fluorescence Quantum Yield (ΦF) | Efficiency of the fluorescence process. core.ac.ukacs.orgsemanticscholar.org |

| Fluorescence Spectroscopy | Fluorescence Lifetime | Average time the molecule stays in the excited state before emitting a photon. core.ac.uk |

Absorption and Emission Properties of Functionalized Indolizines

Functionalized indolizines typically exhibit absorption bands in the ultraviolet-visible (UV-Vis) region of the spectrum. The position and intensity of these bands are influenced by the electronic nature of the substituents and the extent of π-conjugation. For various indolizine derivatives, absorption maxima have been observed across a wide range, from approximately 256 nm to 500 nm. The indolizine core itself possesses a delocalized 10π-electron system, contributing to its absorption characteristics.

Upon excitation, many indolizine derivatives exhibit fluorescence emission. The emission wavelengths can span the visible spectrum, from violet-to-blue (around 405-490 nm) to yellow and red-orange (up to 616 nm), and even extend into the near-infrared (NIR, 700–1000 nm) and shortwave infrared (SWIR, 1000–1700 nm) regions for specific structures like indolizine-BODIPY dyes. The color of the emitted light can be tuned by strategically introducing different functional groups.

The electronic character of substituents plays a critical role in tuning the photophysical properties. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission energies. Intramolecular charge transfer (ICT) processes, where electron density is transferred from a donor part to an acceptor part of the molecule upon excitation, are often responsible for significant shifts in emission wavelengths, particularly red shifts. For instance, introducing an N,N-dimethylamino group as an electron donor and an ester or acetyl group as an electron acceptor on the indolizine scaffold has been shown to induce pronounced red-shifted emission via ICT.

Fluorescence quantum yield (Φfl), a measure of the efficiency of the emission process, varies among indolizine derivatives. Some derivatives exhibit remarkably high quantum yields, with values reaching up to 92% for certain coumarin (B35378) analogs. However, the presence of certain functional groups, such as carbonyl groups, can sometimes lead to lower quantum yields due to enhanced non-radiative decay pathways.

Here are some examples of absorption and emission data for functionalized indolizines:

Solvatochromism and Environmental Effects on Photophysical Properties

A notable characteristic of many indolizine derivatives is their solvatochromic behavior, where their absorption and emission spectra are sensitive to the polarity of the surrounding solvent. This phenomenon is particularly evident in molecules exhibiting significant ICT character.

Positive solvatochromism, characterized by a red shift (bathochromic shift) in absorption and emission maxima as solvent polarity increases, is commonly observed for indolizine derivatives with donor-acceptor moieties. This is because the excited state of molecules undergoing ICT is often more polar than the ground state, and thus, it is more effectively stabilized by polar solvents, leading to a decrease in the energy gap between the ground and excited states.

The magnitude of the solvatochromic shift can provide insights into the degree of charge transfer in the excited state and the sensitivity of the molecule to its environment. For example, one indolizine derivative showed a positive solvatochromism with emission shifting from 499 nm to 574 nm across different solvents.

In addition to spectral shifts, solvent polarity can also influence fluorescence intensity. Some indolizine compounds show strong emission in nonpolar solvents but become weakly emissive or non-emissive in polar solvents. This quenching in polar environments can be related to increased non-radiative decay pathways, such as twisted intramolecular charge transfer (TICT) states, which are favored in polar media.

Beyond solvent polarity, other environmental factors can impact the photophysical properties of functionalized indolizines. For instance, the pH of the medium can affect the protonation state of certain substituents (e.g., amino groups), thereby altering the electronic distribution and the ICT process, leading to changes in absorption and emission. Some indolizine derivatives have also been shown to exhibit aggregation-induced enhanced emission (AIEE), where fluorescence is weak in dilute solution but significantly increases upon aggregation. The local environment, such as the hydrophobic core of lipid droplets in biological imaging, can also influence fluorescence intensity and selectivity.

Here is an example illustrating solvatochromism:

X-ray Crystallography for Solid-State Structure Determination

For indolizine systems, X-ray diffraction studies have shown that the bicyclic indolizine ring system is typically almost planar, although slight twists can be observed depending on the substituents. The conformation of fused rings, such as pyrrolidine (B122466) and piperidine (B6355638) rings in saturated indolizine systems, can also be determined, revealing preferred conformations like envelope or chair forms.

X-ray crystallography is particularly valuable for understanding the influence of substituents on molecular geometry and intermolecular interactions. For this compound derivatives, crystal structures can provide precise C-Br bond lengths and reveal how the bromine atom participates in intermolecular interactions within the crystal lattice. For example, studies on 8-bromo-2,3-dihydro-1H-indolizin-5-one have involved the analysis of halogen interactions, specifically C-Br...π interactions. The crystal structure of 8-bromo-3-(cyclopropanylcarbonyl)-5-methylindolizine-1-carbonitrile also reported specific C-Br bond lengths and details about the planarity of the indolizine core.

Analysis of crystal packing in indolizine derivatives can reveal various types of intermolecular interactions, including C-H...O, C-H...N, C-H...π, and halogen interactions. These interactions play a significant role in determining the solid-state properties, such as melting point, solubility, and in some cases, even photophysical behavior like crystallochromism, where the color of the solid changes depending on the crystal form. X-ray diffraction has been used to characterize different polymorphs of indolizine derivatives, showing how different molecular arrangements in the solid state can lead to distinct colors.

Data obtained from X-ray diffraction experiments are typically processed and refined using specialized software packages like SHELX programs. Analysis of hydrogen bonding and other interactions can be performed using programs such as Mercury.

Here are some examples of indolizine derivatives whose structures have been determined by X-ray crystallography:

Due to the strict requirement to focus solely on the chemical compound "this compound" and the lack of specific, detailed computational and theoretical chemistry data exclusively for this compound within the available search results, it is not possible to generate a thorough and informative article covering all the specified sections of the outline.